potential biological activities of "2-(Aminomethyl)-1-ethylpyrrolidine"
potential biological activities of "2-(Aminomethyl)-1-ethylpyrrolidine"
An In-depth Technical Guide to the Potential Biological Activities of 2-(Aminomethyl)-1-ethylpyrrolidine
Executive Summary
2-(Aminomethyl)-1-ethylpyrrolidine is a chiral amine primarily recognized as a versatile building block in pharmaceutical synthesis.[1][2] Its most notable application is the role of its (S)-enantiomer as an indispensable intermediate in the production of Levosulpiride, a selective dopamine D₂ receptor antagonist with established prokinetic and antipsychotic properties.[3][4] Despite its integral role in the synthesis of a neurologically active agent, the intrinsic biological activity of 2-(Aminomethyl)-1-ethylpyrrolidine itself remains largely unexplored in public literature.
This technical guide presents a prospective analysis of the potential pharmacological activities of this compound. Drawing from its structural relationship to known central nervous system (CNS) agents and the established pharmacology of the pyrrolidine scaffold, we hypothesize a pharmacological profile centered on the monoaminergic system. We propose that 2-(Aminomethyl)-1-ethylpyrrolidine may exhibit affinity for dopamine and serotonin receptors, and potentially function as an inhibitor of monoamine transporters or monoamine oxidase enzymes.
To validate these hypotheses, this document outlines a structured research and development roadmap, detailing a cascade of in vitro and in vivo experimental protocols. This guide is intended for researchers, scientists, and drug development professionals, providing a scientifically grounded framework for investigating a readily available chemical entity with untapped therapeutic potential.
Introduction to 2-(Aminomethyl)-1-ethylpyrrolidine
2-(Aminomethyl)-1-ethylpyrrolidine (CAS: 26116-12-1) is a substituted pyrrolidine, a five-membered nitrogen-containing heterocycle that is a common motif in medicinal chemistry due to its favorable physicochemical properties and ability to serve as a versatile pharmacophore.[5][6] The molecule possesses two key features for potential biological interaction: a chiral center at the 2-position of the pyrrolidine ring and both primary and tertiary amine functional groups, allowing it to act as a nucleophile in various reactions.[1][3]
Physicochemical Properties
A summary of the key physicochemical properties of 2-(Aminomethyl)-1-ethylpyrrolidine is presented below.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₁₆N₂ | [7][8] |
| Molecular Weight | 128.22 g/mol | [1][7] |
| Appearance | Colorless to light yellow clear liquid | [1][5] |
| Boiling Point | 58 - 60 °C / 16 mmHg | [8][9] |
| Density | ~0.884 - 0.90 g/cm³ at 25 °C | [3][8] |
| CAS Number | 26116-12-1 | [7] |
| Solubility | Soluble in water, chloroform, methanol | [3][5] |
Known Applications in Pharmaceutical Synthesis
The primary documented application of 2-(Aminomethyl)-1-ethylpyrrolidine is as a synthon in the creation of more complex, biologically active molecules.[1] Specifically, the (S)-enantiomer, (S)-(-)-2-Aminomethyl-1-ethylpyrrolidine (CAS: 22795-99-9), is a critical precursor for Levosulpiride.[3][4] Levosulpiride is a substituted benzamide antipsychotic, and its therapeutic efficacy is critically dependent on this specific stereochemistry.[3] This established role as a key building block for a potent D₂ antagonist provides the foundational logic for investigating the intrinsic pharmacology of the parent molecule.
Hypothesized Pharmacological Profile
Based on its structural features and its role as a precursor to a dopamine receptor antagonist, we propose three primary hypotheses for the potential biological activity of 2-(Aminomethyl)-1-ethylpyrrolidine.
Hypothesis 1: Dopaminergic and Serotonergic Receptor Modulation
The pyrrolidine ring and associated amine groups are core components of the pharmacophore responsible for Levosulpiride's binding to the D₂ receptor. It is plausible that 2-(Aminomethyl)-1-ethylpyrrolidine itself retains some affinity for D₂ and structurally related D₃ and D₄ dopamine receptors. Furthermore, due to the significant cross-talk and structural similarities between aminergic G-protein coupled receptors (GPCRs), activity at serotonin receptors (e.g., 5-HT₂, 5-HT₇) should also be investigated. The compound could act as an antagonist, partial agonist, or agonist at these sites.
Hypothesis 2: Monoamine Reuptake Inhibition
Many psychostimulant and antidepressant drugs function by blocking the reuptake of monoamine neurotransmitters (dopamine, norepinephrine, and serotonin) from the synaptic cleft. The ethylpyrrolidine moiety is a structural feature found in some potent monoamine reuptake inhibitors. Therefore, it is hypothesized that 2-(Aminomethyl)-1-ethylpyrrolidine may inhibit the function of the dopamine transporter (DAT), norepinephrine transporter (NET), and/or the serotonin transporter (SERT).
Hypothesis 3: Monoamine Oxidase (MAO) Inhibition
Monoamine oxidases (MAO-A and MAO-B) are enzymes responsible for the degradation of monoamine neurotransmitters.[10] Inhibition of these enzymes increases neurotransmitter availability and is a validated mechanism for treating depression and Parkinson's disease.[10] The presence of a primary amine in 2-(Aminomethyl)-1-ethylpyrrolidine makes it a candidate for interaction with the active site of MAO enzymes.
Proposed Research and Development Roadmap
To systematically evaluate the pharmacological potential of 2-(Aminomethyl)-1-ethylpyrrolidine, a phased approach beginning with in vitro screening followed by in vivo validation is proposed.
Phase 1: In Vitro Pharmacological Profiling
The initial phase focuses on high-throughput screening to test the core hypotheses using established, validated assays.
3.1.1 Experimental Protocol: Monoamine Transporter Uptake Inhibition Assay
This protocol describes a common method for assessing the inhibition of dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters using radiolabeled substrates in cultured cells.[11]
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing human DAT, NET, or SERT are cultured to ~90% confluency in appropriate media.
-
Assay Preparation: Cells are harvested and plated into 96-well plates. On the day of the experiment, cells are washed with Krebs-HEPES buffer (KHB).
-
Compound Incubation: Cells are pre-incubated for 5-10 minutes at room temperature with various concentrations of 2-(Aminomethyl)-1-ethylpyrrolidine (typically from 1 nM to 100 µM). Control wells receive vehicle or a known inhibitor (e.g., GBR-12909 for DAT, Desipramine for NET, Fluoxetine for SERT) to define non-specific uptake.
-
Uptake Initiation: A solution containing a fixed concentration of a radiolabeled substrate (e.g., [³H]dopamine for DAT, [³H]norepinephrine for NET, or [³H]serotonin for SERT) is added to each well to initiate the uptake reaction.
-
Uptake Termination: After a short incubation period (e.g., 5-10 minutes), the uptake is terminated by rapidly washing the cells with ice-cold KHB to remove the extracellular radioligand.
-
Quantification: Cells are lysed, and the intracellular radioactivity is quantified using a liquid scintillation counter.
-
Data Analysis: The data are normalized to control values, and IC₅₀ values (the concentration of compound that inhibits 50% of specific uptake) are calculated using non-linear regression analysis.
3.1.2 Experimental Protocol: MAO-A and MAO-B Inhibition Assay
This protocol describes a fluorometric method for assessing the inhibition of recombinant human MAO-A and MAO-B.[10][12]
-
Enzyme Preparation: Recombinant human MAO-A or MAO-B enzymes are diluted in a phosphate buffer.
-
Compound Incubation: In a 96-well plate, the enzyme solution is pre-incubated with various concentrations of 2-(Aminomethyl)-1-ethylpyrrolidine for a defined period (e.g., 15 minutes) at 37°C. Known inhibitors (Clorgyline for MAO-A, Selegiline for MAO-B) are used as positive controls.
-
Reaction Initiation: The enzymatic reaction is initiated by adding a substrate solution containing a non-fluorescent MAO substrate (e.g., kynuramine or a commercial probe like Amplex Red reagent) and horseradish peroxidase (HRP).
-
Signal Detection: As MAO metabolizes the substrate, hydrogen peroxide is produced, which in the presence of HRP, reacts with the probe to generate a fluorescent product (e.g., resorufin). The fluorescence is monitored over time using a plate reader at the appropriate excitation/emission wavelengths.
-
Data Analysis: The rate of reaction is determined from the slope of the fluorescence versus time plot. The percent inhibition for each compound concentration is calculated relative to the vehicle control, and IC₅₀ values are determined.
Phase 2: In Vivo Behavioral Pharmacology
Should the in vitro profiling yield promising results (e.g., potent and selective activity at a specific target), in vivo studies in rodent models are warranted to assess CNS effects and potential therapeutic utility.
3.2.1 Experimental Protocol: Forced Swim Test (FST)
The FST is a widely used rodent behavioral test for assessing antidepressant-like activity.[13][14][15]
-
Animal Acclimation: Male mice or rats are acclimated to the testing room for at least one hour before the experiment.
-
Drug Administration: Animals are administered 2-(Aminomethyl)-1-ethylpyrrolidine, a vehicle control, or a standard antidepressant (e.g., imipramine) via an appropriate route (e.g., intraperitoneal injection) 30-60 minutes prior to testing.
-
Test Procedure: Each animal is placed individually into a transparent cylinder filled with water (23-25°C) from which it cannot escape.
-
Behavioral Recording: The session is typically recorded for 6 minutes. An observer, blind to the treatment conditions, scores the animal's behavior, specifically the duration of immobility (defined as the cessation of struggling and remaining floating, making only small movements necessary to keep the head above water).
-
Data Analysis: The duration of immobility during the final 4 minutes of the test is compared across treatment groups. A significant decrease in immobility time compared to the vehicle group suggests an antidepressant-like effect.
Structure-Activity Relationship (SAR) and Future Directions
Initial studies should evaluate the racemic mixture of 2-(Aminomethyl)-1-ethylpyrrolidine as well as its purified (S)- and (R)-enantiomers. The stereochemistry at the 2-position of the pyrrolidine ring is crucial for the activity of Levosulpiride and is likely to be a critical determinant for any intrinsic activity of the parent compound.[3]
Should a promising biological activity be identified, a medicinal chemistry program could be initiated. Derivatives could be synthesized to explore the impact of:
-
N-ethyl group modification: Replacing the ethyl group with other alkyl or aryl substituents to probe the binding pocket.
-
Aminomethyl modification: Acylation or alkylation of the primary amine to alter its hydrogen bonding capacity and basicity.[16]
These efforts, guided by the initial screening data, could lead to the development of novel chemical entities with optimized potency, selectivity, and pharmacokinetic properties.
Conclusion
While currently valued as a synthetic intermediate, 2-(Aminomethyl)-1-ethylpyrrolidine possesses structural features that suggest a potential for direct interaction with key targets in the central nervous system. Its relationship with the potent D₂ antagonist Levosulpiride provides a strong rationale for a thorough pharmacological investigation. The systematic research plan outlined in this guide, progressing from targeted in vitro assays to validated in vivo models, offers a clear and efficient path to uncovering the potential biological activities of this compound. Elucidating this profile could unlock a new class of modulators for monoaminergic systems, providing novel scaffolds for the development of therapeutics for neurological and psychiatric disorders.
References
-
ResearchGate. The derivatization reaction routes of 2-(aminomethyl)-1ethylpyrrolidine. Available from: [Link]
-
PrepChem.com. Synthesis of 2-aminomethyl-1-ethylpyrrolidine. Available from: [Link]
- Google Patents. DK142618B - Process for the preparation of 2-aminomethyl-1-ethylpyrrolidine.
-
PubChem. 2-Aminomethyl-1-ethylpyrrolidine. Available from: [Link]
- Google Patents. CA1090285A - Process for producing 2-aminomethyl-1- ethylpyrrolidine.
- Mayer FP, et al. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology. 2020.
- Ukrainets, I. V., et al. Synthesis and biological properties of Enantiomers of 1-allyl-4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid (1-ethylpyrrolidin-2-ylmethyl)-amide. An-Najah Staff.
-
ResearchGate. Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. Available from: [Link]
- Nowakowska, E. Using tests and models to assess antidepressant-like activity in rodents. Progress in Health Sciences. 2016.
-
Bulk Pharma. Buy 2-aminomethyl-1-ethylpyrrolidine From Bulk Pharma Chemical Supplier. Available from: [Link]
- TCI Chemicals. (S)-(-)
- International Journal of Pharmaceutical Sciences Review and Research. Systematic Review on Antidepressant Models. 2018.
-
PubChem. (S)-(-)-2-Aminomethyl-1-ethylpyrrolidine. Available from: [Link]
- Fisher Scientific. SAFETY DATA SHEET - 2-(Aminomethyl)-1-ethylpyrrolidine. 2010.
-
The Good Scents Company. 2-aminomethyl-1-ethyl pyrrolidine. Available from: [Link]
-
Evotec. Monoamine Oxidase (MAO) Inhibition Assay. Available from: [Link]
- MilliporeSigma. SAFETY DATA SHEET - (R)-(+)-2-Aminomethyl-1-ethylpyrrolidine. 2025.
- Gobbi, S., et al. Models for depression in drug screening and preclinical studies: Future directions. Biochemical Pharmacology. 2012.
-
MySkinRecipes. (S)-()-2-(Aminomethyl)pyrrolidine. Available from: [Link]
-
NEUROFIT. In vivo and in vitro models of Depression. Available from: [Link]
- Ramirez, M. S., et al. Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. Molecules.
- Khan, H., et al. In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. Molecules.
- Zhou, P., et al. Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors. MedChemComm. 2019.
- Herraiz, T. Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). Methods in Molecular Biology.
-
ResearchGate. Interaction of pyrrolidine carbonitriles 1a–j and aminomethyl pyrrolidines 2a–g with NNRTI-binding pocket of HIV-1 RT enzyme. Available from: [Link]
- Guang, H., & Du, G. High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Acta Pharmacologica Sinica. 2006.
- Schenk, G., et al. Structure-activity Relationship Study and Optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a Broad Spectrum metallo-β-lactamase Inhibitor. European Journal of Medicinal Chemistry. 2017.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Buy 2-aminomethyl-1-ethylpyrrolidine From Bulk Pharma Chemical Supplier [chemicalbull.com]
- 3. 2-(Aminomethyl)-1-ethylpyrrolidine|CAS 26116-12-1 [benchchem.com]
- 4. H57137.06 [thermofisher.com]
- 5. Page loading... [wap.guidechem.com]
- 6. img01.pharmablock.com [img01.pharmablock.com]
- 7. 2-Aminomethyl-1-ethylpyrrolidine | C7H16N2 | CID 117295 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-(Aminomethyl)-1-ethylpyrrolidine 97 26116-12-1 [sigmaaldrich.com]
- 9. 2-(Aminomethyl)-1-ethylpyrrolidine - Safety Data Sheet [chemicalbook.com]
- 10. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 11. Frontiers | Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters [frontiersin.org]
- 12. High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay - Guang - Acta Pharmacologica Sinica [chinaphar.com]
- 13. researchgate.net [researchgate.net]
- 14. Using tests and models to assess antidepressant-like activity in rodents | Current Issues in Pharmacy and Medical Sciences [czasopisma.umlub.pl]
- 15. globalresearchonline.net [globalresearchonline.net]
- 16. researchgate.net [researchgate.net]
